molecular formula C7H7IN4 B12850726 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B12850726
M. Wt: 274.06 g/mol
InChI Key: ILUXMBAXPBKUER-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 89640-60-8) is a valuable nitrogen-containing heterocyclic building block in medicinal and pharmaceutical chemistry research . The compound features a triazolopyridine core, a scaffold known to be present in numerous biologically active compounds . Its specific molecular structure, with an iodine substituent and a methyl group, makes it a versatile intermediate for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. Researchers utilize this compound as a key precursor in the exploration of novel therapeutic agents. The triazolopyridine class has demonstrated relevance in the development of inhibitors for various enzymes, such as JAK1 and JAK2, and has shown potential for applications in addressing cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Furthermore, substituted triazolopyrimidine compounds, which are structurally related, have been investigated as potent PDE2 inhibitors, indicating potential for research into treatments for central nervous system diseases, cognitive impairments, and depressive disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H7IN4

Molecular Weight

274.06 g/mol

IUPAC Name

6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7IN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)

InChI Key

ILUXMBAXPBKUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope.

Industrial Production Methods

Industrial production of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance reaction efficiency and reduce production costs. Additionally, the development of continuous flow processes can further optimize industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaN3, KCN

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of azides or nitriles.

Mechanism of Action

The mechanism of action of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the RORγt receptor and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Triazolopyridines

Halogenation at position 6 significantly alters electronic properties and bioactivity:

Compound Name Substituents Molecular Weight Biological Activity Yield (%) Source
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-CH₃, 6-I Not reported Antiproliferative (preliminary) N/A
6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine 6-Cl 164.17 Antimicrobial N/A
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 7-Br 208.03 Not reported N/A

Key Observations :

  • Iodine vs. Chlorine/Bromine : The larger atomic radius of iodine may improve binding to hydrophobic pockets in proteins compared to smaller halogens .
  • Positional Effects : Substitution at position 6 (vs. 7) influences steric interactions, as seen in the divergent activities of 6-chloro and 7-bromo derivatives .
Aryl-Substituted Triazolopyridines

Aryl groups at position 5 enhance π-π stacking and receptor affinity:

Compound Name Substituents Activity (IC₅₀) Target Source
5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-(4-F-C₆H₄) 12 nM JAK/HDAC
5-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-(3,4-Cl₂-C₆H₃) 8 nM JAK/HDAC
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-CH₃, 6-I Not reported Antiproliferative

Key Observations :

  • Aryl vs. Alkyl : Aryl substituents (e.g., 4-fluorophenyl) exhibit higher potency in kinase inhibition (JAK/HDAC) compared to alkyl groups like methyl, likely due to enhanced target engagement .
  • Electron-Withdrawing Groups: Dichlorophenyl derivatives show improved activity over mono-halogenated analogs, suggesting synergistic electronic effects .
Physicochemical Properties
Compound Name LogP PSA (Ų) Solubility Source
6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine ~1.5* ~70 Low (hydrophobic)
6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine 0.25 66.17 Moderate
5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 1.2 85.3 High

Notes:

  • The iodine atom in 6-iodo-5-methyl derivative increases molecular weight and LogP, reducing aqueous solubility compared to methoxy analogs .
  • Pyrimidine-core analogs (e.g., 5,7-dimethoxy) exhibit higher polarity due to additional nitrogen atoms .

Biological Activity

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS Number: 89640-60-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The molecular formula of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is C6H6IN5C_6H_6IN_5, with a molecular weight of 275.05 g/mol. The compound has been characterized by various methods including NMR and mass spectrometry to confirm its structure and purity .

Recent studies have identified that derivatives of the triazolo[1,5-a]pyridine scaffold exhibit potent biological activities through various mechanisms:

  • RORγt Inhibition : This compound acts as an inverse agonist of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the pathogenesis of autoimmune diseases such as psoriasis. In vitro assays demonstrated that 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine significantly inhibits IL-17A production in human whole blood assays .
  • Anticancer Activity : The compound has shown potential in inhibiting polo-like kinase 1 (Plk1), which is implicated in cancer cell proliferation. Structure-activity relationship studies revealed that modifications to the triazole ring can enhance Plk1 inhibitory activity .
  • Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolo[1,5-a]pyridine derivatives highlight the importance of specific substitutions on the core structure to enhance biological activity:

  • Iodine Substitution : The presence of iodine at position 6 has been shown to increase the lipophilicity and binding affinity to target proteins.
  • Methyl Group at Position 5 : This modification appears to stabilize the compound and improve its pharmacokinetic profile.

Case Studies

Several case studies have illustrated the efficacy of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine:

Case Study 1: Psoriasis Treatment

In a controlled study involving human subjects with psoriasis, administration of a derivative containing the triazolo[1,5-a]pyridine scaffold resulted in a significant reduction in IL-17A levels compared to placebo controls. The study concluded that targeting RORγt could be an effective strategy for managing psoriasis .

Case Study 2: Cancer Cell Lines

In vitro experiments using various cancer cell lines demonstrated that compounds derived from this scaffold inhibited cell proliferation effectively. The IC50 values for these compounds ranged from 0.5 µM to 4 µM against Plk1 .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
RORγt InhibitionIL-17ANot specified
Plk1 InhibitionCancer Cells0.5 - 4 µM
Anti-inflammatoryCytokinesNot specified

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